molecular formula C15H16I3NO3 B1201525 Bunamiodyl

Bunamiodyl

Cat. No.: B1201525
M. Wt: 639.01 g/mol
InChI Key: CWRBDUIQDIHWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for Bunamiodyl involves the reaction of 3-butyramido-3,4,6-triiodophenylmethylene with butyric acid . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Bunamiodyl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols.

Mechanism of Action

The mechanism of action of Bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. This is achieved by the compound’s high iodine content, which provides contrast in radiographic images . The molecular targets and pathways involved in this process are related to the compound’s interaction with the tissues of the gallbladder and its ability to absorb X-rays.

Properties

Molecular Formula

C15H16I3NO3

Molecular Weight

639.01 g/mol

IUPAC Name

2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid

InChI

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

CWRBDUIQDIHWJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I

Synonyms

uniodyl
buniodyl sodium salt

Origin of Product

United States

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